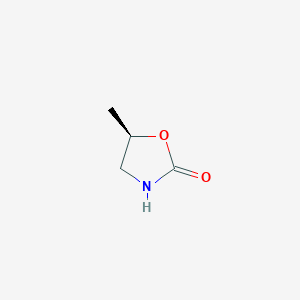

(R)-5-methyloxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

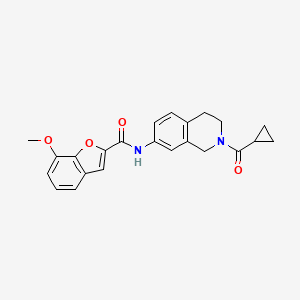

(R)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative, a class of compounds that are of significant interest in organic synthesis due to their utility as synthetic intermediates and chiral auxiliaries. These compounds are known for their roles in asymmetric synthesis and as key intermediates in the production of various pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of oxazolidin-2-one derivatives often involves cyclization reactions and rearrangements. For instance, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones is achieved by cyclization of benzyl-N-Boc-(3R)-aminobutanoate followed by rearrangement catalyzed by Sn(OTf)2 . Another approach for the diastereoselective synthesis of 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones involves the formation of N-Boc aziridines, which are then rearranged to oxazolidin-2-ones with high yield and stereoselectivity . Additionally, chiral auxiliary-bearing isocyanides have been used to synthesize strongly fluorescent oxazolidinone derivatives, demonstrating the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structure of oxazolidin-2-one derivatives is characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of substituents on the oxazolidinone ring can influence the molecular conformation and the overall stereochemistry of the compound. For example, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined by X-ray crystallography, highlighting the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

Oxazolidin-2-ones participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of N-methyl amino acids, which are important in the production of natural products . Additionally, oxazolidin-2-ones can be cleaved using potassium trimethylsilanolate, which is useful in the synthesis of compounds like (R)-salmeterol . Electrochemical methods have also been employed to synthesize 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 . Furthermore, oxazolidin-2-ones have been used as chiral auxiliaries in asymmetric synthesis, such as in the production of (-)-Aplysillamide B .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones are influenced by their molecular structure. For instance, the presence of a 5-methyl group can affect the compound's crystalline nature and solubility. The resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization demonstrates the impact of molecular modifications on the physical properties of these compounds . Reactions with amines to form 2-oxazolidinones show the chemical reactivity and potential for further transformation . Structural and conformational studies on oxazolidin-2-one derivatives provide insights into their interactions with biological targets, such as neuronal acetylcholine receptors .

科学的研究の応用

Synthesis of New Foldamers : (R)-5-methyloxazolidin-2-one has been utilized in the synthesis of oligomers, such as trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. These oligomers have shown potential in forming ordered structures, making them a new class of pseudoprolines that can control peptide bond formation (Lucarini & Tomasini, 2001).

Antibacterial Activity : Studies have demonstrated that derivatives of 5-methyloxazolidin-2-one, such as U-100592 and U-100766, exhibit significant antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria (Brickner et al., 1996). This highlights the compound's potential in addressing antibiotic resistance.

Treatment of Mycetoma : The prodrug form of an oxazolidinone derivative has been evaluated for treating experimental actinomycetoma caused by Nocardia brasiliensis, showing effectiveness in this application (Espinoza-González et al., 2008).

Crystal Structure Analysis : Research on ammonium hydrogen (RS)-[(5-methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonate, a compound involving 5-methyloxazolidin-2-one, provided insights into the three-dimensional network of hydrogen bonds stabilizing the crystal structure of this compound (Todorov et al., 2009).

QSAR Studies for Antibacterials : 3-aryloxazolidin-2-one antibacterials, related to 5-methyloxazolidin-2-one, have been the subject of quantitative structure-activity relationship (QSAR) studies. These studies help in designing new potent molecules and understanding their activity against pathogens (Karki & Kulkarni, 2001).

Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of (−)-Aplysillamide B, demonstrating its utility as a chiral auxiliary for stereoselective conjugate additions (Davies et al., 1999).

Identification of Novel Antibacterial Agents : Research has identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, showcasing the versatility of 5-methyloxazolidin-2-one derivatives in medicinal chemistry (Reck et al., 2005).

Discovery of Δ-5 Desaturase Inhibitors : 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones, a class of compounds involving 5-methyloxazolidin-2-one, have been discovered as potent Δ-5 desaturase inhibitors, useful in treating metabolic disorders (Fujimoto et al., 2017).

特性

IUPAC Name |

(5R)-5-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRXQSHUXIJOKV-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-methyloxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2521059.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)